Azane;dihydroxy(dioxo)molybdenum
Description
Azane;dihydroxy(dioxo)molybdenum is a molybdenum(VI) complex with the IUPAC name azane; hydroxy-(hydroxy(dioxo)molybdenio)oxy-dioxomolybdenum (). Its molecular formula is (NH₄)₂Mo₂O₇, comprising two molybdenum centers bridged by oxo and hydroxo ligands, coordinated with ammonium (azane) counterions. This compound is structurally distinct due to its dinuclear Mo core, which differentiates it from mononuclear molybdenum dioxo complexes. It is primarily used in catalysis and materials science, leveraging molybdenum's redox-active properties ().
Properties
IUPAC Name |
azane;dihydroxy(dioxo)molybdenum | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/8Mo.H3N.16H2O.16O/h;;;;;;;;1H3;16*1H2;;;;;;;;;;;;;;;;/q8*+2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-16 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIDIKYYUBEMBK-UHFFFAOYSA-A | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O.O[Mo](=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H19Mo8NO32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Parameters:
-
Molar Ratios : A stoichiometric ratio of 1:0.6 (MoO₃:NH₃) ensures complete ammoniation.
-
Temperature : Heating to 60–90°C accelerates dissolution, while evaporation at 0.1–0.15 MPa vapor pressure maintains solution boiling for homogeneous crystal growth.
-
Crystallization Time : 45–60 minutes yields 94–96% crystalline product.
Table 1: Industrial Synthesis Conditions from Polyammonium Molybdate
| Component | Ratio (kg:L:L) | Impurity Removal Agent | Crystallization Rate |
|---|---|---|---|
| Polyammonium molybdate | 1 | - | Baseline 90% |
| Purified water | 0.20–0.25 | EDTA (40–150 g/kg) | 94.5–96% |
| Ammonia solution | 0.6 | - | - |
Ethylenediamine tetraacetic acid (EDTA) is pivotal for sequestering trace metals (Fe, Al, Si), reducing impurity levels to <0.001%.
Purity-Enhanced Crystallization with Chelating Agents
High-purity grades (>99.5%) for electronic applications require chelation-assisted recrystallization. EDTA integrates during evaporation, forming stable complexes with divalent and trivalent cations.
Protocol:
Table 2: Impurity Levels Before and After EDTA Treatment
| Element | Fe | Si | Al | Mg |
|---|---|---|---|---|
| Baseline | 0.002% | 0.0018% | 0.0015% | 0.0012% |
| Post-EDTA | <0.0006% | <0.0006% | <0.0006% | <0.0005% |
Post-treatment, the product achieves ASTM standards for electronic-grade molybdates, with loose densities of 0.92–0.96 g/cm³.
Solid-State Synthesis for Anhydrous Forms
While less common, anhydrous variants are synthesized via mechanochemical methods. Molybdenum trioxide and ammonium salts are ground with oxalic or citric acid, followed by calcination:
Chemical Reactions Analysis
Types of Reactions
Azane;dihydroxy(dioxo)molybdenum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state species, often involving the loss of oxo or hydroxy ligands.
Substitution: Ligands coordinated to the molybdenum center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrazine for reduction, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield molybdenum(VI) oxides, while reduction reactions can produce molybdenum(IV) complexes .
Scientific Research Applications
Azane;dihydroxy(dioxo)molybdenum has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which azane;dihydroxy(dioxo)molybdenum exerts its effects involves the coordination of ligands to the molybdenum center, facilitating various catalytic processes. The compound can undergo redox cycling between different oxidation states, enabling it to participate in electron transfer reactions. Molecular targets include organic substrates and other metal complexes, with pathways involving ligand exchange and redox reactions .
Comparison with Similar Compounds
Table 1: Structural Comparison
Molybdenum(VI) Dioxo Complexes with ONS/ONO Ligands
- Structure: Mononuclear Mo(VI) centers with dioxo (O=Mo=O) groups and Schiff base ligands (e.g., ONS-type ligands in ).
- Reactivity : Superior oxygen atom transfer (OAT) activity in sulfoxidation and epoxidation due to ligand-assisted π-backbonding ().
- Comparison: this compound’s dinuclear structure may limit substrate accessibility compared to mononuclear complexes, but its ammonium ions enhance solubility in polar solvents ().
Catalytic Performance in Oxidation Reactions
Table 2: Catalytic Efficiency in Sulfoxidation
| Catalyst | Substrate | Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|
| This compound | Thioanisole | 85 | 92 | |
| MoO₂(ONS-ligand) () | Thioanisole | 95 | 98 | |
| Sodium molybdate | Thioanisole | <10 | N/A |
- Mechanistic Insight: Mo(VI) dioxo complexes activate peroxides or O₂ via OAT, where ligand geometry and electron density at Mo dictate reactivity. This compound’s bridged structure may stabilize intermediates but slow substrate binding compared to mononuclear catalysts ().
Role in Enzyme Mimicry and Limitations
- Enzyme Mimicry : this compound models the dioxo-Mo(VI) state of sulfite oxidase but lacks the enzyme’s equatorial sulfur ligand, which lowers the activation barrier for OAT by 15–20 kcal/mol ().
- Thermodynamic Stability: The compound’s dinuclear structure increases thermal stability (decomposition >300°C) compared to mononuclear MoO₂(acac)₂ (decomposition at 184°C) ().
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Azane;dihydroxy(dioxo)molybdenum, and what characterization techniques are critical for confirming its structure?
- Methodological Answer : Synthesis typically involves reacting molybdenum precursors (e.g., MoO₃ or MoCl₅) with hydroxylamine derivatives under controlled pH and temperature. For example, ethanol-mediated reactions at 60–80°C yield crystalline products . Characterization requires multi-technique validation:
- X-ray Diffraction (XRD) : To confirm crystal structure and coordination geometry .
- Spectroscopy : FT-IR for Mo=O and N–H bond identification; UV-Vis for electronic transitions .
- Elemental Analysis : To verify stoichiometry .
Q. What theoretical frameworks guide the study of molybdenum coordination complexes like this compound?
- Methodological Answer : Research should align with ligand field theory (LFT) and density functional theory (DFT) to predict electronic configurations and reactivity. LFT explains the d-orbital splitting in octahedral or tetrahedral geometries, while DFT models electron distribution in Mo–ligand bonds . For example, computational studies on similar dioxomolybdenum(VI) complexes reveal charge transfer mechanisms critical for catalytic applications .
Q. How do researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Reproducibility requires strict control of:
- Precursor purity : Use ACS-grade reagents with documented CAS numbers (e.g., CAS 18868-43-4 for dioxomolybdenum) .
- Reaction conditions : Detailed protocols for solvent selection, temperature gradients, and stirring rates .
- Data transparency : Publish crystallographic data in repositories like the Cambridge Crystallographic Data Centre (CCDC) for independent validation .
Advanced Research Questions
Q. How can factorial design optimize the synthesis parameters of this compound?
- Methodological Answer : A 2³ factorial design systematically tests variables (e.g., temperature, pH, molar ratios) to identify interactions affecting yield. For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temp | 60°C | 80°C |
| pH | 3.0 | 5.0 |
| Mo:Ligand Ratio | 1:1 | 1:2 |
| Response surface methodology (RSM) then models optimal conditions . |
Q. What strategies resolve contradictions in spectroscopic data for molybdenum complexes?
- Methodological Answer : Contradictions (e.g., inconsistent FT-IR peaks) require cross-validation:
- Multi-nuclear NMR : ¹H and ¹³C NMR to confirm ligand coordination .
- Computational validation : DFT simulations of vibrational spectra to match experimental data .
- In-situ monitoring : Use Raman spectroscopy during synthesis to track intermediate formation .
Q. How can researchers integrate computational tools like COMSOL Multiphysics to model the catalytic behavior of this compound?
- Methodological Answer :
- Reaction kinetics modeling : Input experimental rate constants into COMSOL to simulate catalytic cycles under varying pressures/temperatures.
- AI-driven optimization : Train neural networks on historical data to predict reaction pathways and byproduct formation .
- Validation : Compare simulated outcomes with empirical HPLC or GC-MS data .
Q. What experimental designs address multi-variable optimization in catalytic applications of this compound?
- Methodological Answer : The sequential simplex method efficiently optimizes >3 variables (e.g., solvent polarity, catalyst loading, substrate concentration) with minimal experiments. For example:
- Phase 1 : Screen variables via Plackett-Burman design to identify significant factors.
- Phase 2 : Apply simplex to navigate the response surface toward maxima (e.g., highest turnover frequency) .
Data Interpretation & Theoretical Challenges
Q. How do researchers reconcile discrepancies between theoretical predictions (DFT) and experimental results for Mo–ligand bond lengths?
- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces. Strategies include:
- Periodic boundary conditions (PBC) : Incorporate solvent molecules in DFT models to mimic the experimental environment .
- Single-crystal XRD refinement : Compare experimental bond lengths with gas-phase DFT calculations .
Q. What methodologies validate the catalytic mechanisms proposed for this compound in oxidation reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
